molecular formula C20H23N7O3S B2625057 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1286697-36-6

4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2625057
CAS No.: 1286697-36-6
M. Wt: 441.51
InChI Key: HAUGWIRTQFRBIO-UHFFFAOYSA-N
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Description

4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazole, pyrimidine, piperazine, and benzenesulfonamide moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and pyrimidine rings, followed by their functionalization and coupling with piperazine and benzenesulfonamide groups.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with enzymes and receptors could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
  • 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide
  • 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide

Uniqueness

The uniqueness of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-24(2)31(29,30)17-5-3-16(4-6-17)20(28)26-11-9-25(10-12-26)18-13-19(23-14-22-18)27-8-7-21-15-27/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGWIRTQFRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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